(3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid
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Overview
Description
(3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound’s structure includes a fluorenyl ring, a methoxycarbonyl group, and a methylamino group attached to a 3-methylpentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid typically involves multiple steps, starting with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. The general synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.
Formation of the Methylamino Group: The protected amino group is then reacted with methylamine to introduce the methylamino group.
Coupling with 3-Methylpentanoic Acid: The final step involves coupling the protected methylamino group with 3-methylpentanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include the use of automated peptide synthesizers and large-scale reactors to handle the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxylic acids or activated esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fluorenyl ring and the methylamino group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and hydroxybenzotriazole (HOBt) are frequently used in coupling reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products
The major products formed from these reactions include deprotected amino acids, coupled peptides, and oxidized or reduced derivatives of the original compound.
Scientific Research Applications
(3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its Fmoc protecting group, which allows for selective deprotection and coupling.
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicinal Chemistry: It serves as a building block for the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the sequential addition of amino acids to form peptides and proteins. The compound’s molecular targets and pathways are related to its interactions with other amino acids and coupling reagents during peptide synthesis.
Comparison with Similar Compounds
(3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid can be compared with other Fmoc-protected amino acids, such as:
Fmoc-L-alanine: Similar in structure but with an alanine backbone instead of 3-methylpentanoic acid.
Fmoc-L-phenylalanine: Contains a phenylalanine backbone, providing different steric and electronic properties.
Fmoc-L-leucine: Features a leucine backbone, which is structurally similar but lacks the methylamino group.
The uniqueness of this compound lies in its specific combination of the fluorenylmethoxycarbonyl protecting group, the methylamino group, and the 3-methylpentanoic acid backbone, which provides distinct reactivity and properties in peptide synthesis.
Properties
IUPAC Name |
(3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIOLCJHRZWOLS-PVCZSOGJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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